molecular formula C9H7ClN2O2 B3026942 Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate CAS No. 1190321-49-3

Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Cat. No.: B3026942
CAS No.: 1190321-49-3
M. Wt: 210.62
InChI Key: JDGXCXNGYUXAOY-UHFFFAOYSA-N
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Description

Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS 1190321-49-3) is a high-purity chemical building block primarily used in pharmaceutical research and development. This compound features a pyrrolo[2,3-b]pyridine core, which is a privileged scaffold in medicinal chemistry due to its structural similarity to purine bases . The presence of both a reactive 5-chloro substituent and a methyl ester group at the 3-position makes it a versatile intermediate for further functionalization, such as in the synthesis of complex molecules for biological evaluation . The pyrrolopyridine class of compounds has demonstrated significant and diverse biological activity in scientific studies. Notably, related pyrrolopyridine derivatives have been developed and patented for use in the treatment of cancer, highlighting the therapeutic potential of this chemical scaffold . Furthermore, extensive research on pyrrolopyridine isomers has revealed a broad spectrum of pharmacological properties, including antidiabetic, antimycobacterial, antiviral, and antitumor activities . These compounds are considered azaindoles or azaisoindoles, and their ability to act as key pharmacophores is driven by the fusion of a pyrrole ring with a pyridine nucleus . Researchers value this specific methyl ester derivative as a critical starting material for constructing more complex, target-oriented molecules. It is supplied with a guaranteed purity of 97% or higher and should be stored in a cool, dry, and well-ventilated environment to maintain its stability . This product is intended for Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)7-4-12-8-6(7)2-5(10)3-11-8/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGXCXNGYUXAOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1C=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696642
Record name Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190321-49-3
Record name Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the ester group to an alcohol.

    Substitution: The chlorine atom at the 5-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products:

    Oxidation: 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

    Reduction: 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-methanol.

    Substitution: 5-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate has been explored for its potential as a therapeutic agent. Its structure suggests that it may interact with biological targets involved in various diseases.

Case Study: Anticancer Activity
Recent studies have indicated that pyrrolopyridine derivatives exhibit anticancer properties. For instance, a study demonstrated that compounds with similar structures could inhibit cancer cell proliferation through the modulation of specific signaling pathways. This compound may share similar mechanisms, warranting further investigation into its efficacy against cancer cell lines.

Neuropharmacology

Research has suggested that pyrrolopyridine derivatives can influence neurotransmitter systems. This compound may serve as a lead compound for developing drugs targeting neurological disorders.

Case Study: Cognitive Enhancement
In preclinical models, derivatives of pyrrolopyridine have shown promise in enhancing cognitive functions and reducing symptoms associated with neurodegenerative diseases. Investigating this compound could reveal its potential in treating conditions like Alzheimer's disease.

Agricultural Chemistry

The compound's structural features suggest potential applications in agricultural chemistry as a pesticide or herbicide. Its ability to interact with biological systems could be leveraged to develop new agrochemicals.

Case Study: Pesticidal Activity
A comparative analysis of various pyrrolopyridine derivatives revealed that some exhibit significant insecticidal activity against pests affecting crops. This compound may be tested for similar effects to contribute to sustainable agricultural practices.

Conclusion and Future Directions

This compound presents diverse applications across medicinal chemistry, neuropharmacology, and agricultural chemistry. Ongoing research should focus on elucidating its mechanisms of action and optimizing its efficacy in therapeutic and agricultural contexts.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Substituent Variations

2.1.1 Positional Isomers
  • Methyl 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 952182-19-3) Substituent positions differ: chloro at position 5, ester at position 2. Lower similarity score (0.64 vs. 0.66 for the target compound).
  • Methyl 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 871583-23-2)

    • Chloro at position 4, ester at position 2.
    • Similarity score: 0.64.
    • Positional changes may reduce steric hindrance compared to the 3-carboxylate derivative, influencing solubility and reactivity.
2.1.2 Ester Group Variations
  • Ethyl 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS 951625-93-7) Ethyl ester instead of methyl. Similarity score: 0.65.
2.1.3 Electron-Withdrawing Substituents
  • Methyl 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS 1190320-31-0)
    • Trifluoromethyl (CF₃) replaces chloro.
    • Higher electron-withdrawing effect, altering electronic density and reactivity.
    • Molecular weight: 244.17 g/mol vs. 226.63 g/mol for the target compound.

Functional Group Derivatives

  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid (CAS 1203498-99-0)
    • Carboxylic acid instead of methyl ester.
    • Higher polarity and acidity (pKa ~4-5), making it suitable for salt formation or conjugation.
    • Used as an intermediate for amide-based drug candidates (e.g., kinase inhibitors).

Biological Activity

Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

This compound has the following chemical properties:

PropertyValue
CAS Number 952182-19-3
Molecular Formula C₉H₇ClN₂O₂
Molecular Weight 196.61 g/mol
Appearance White to off-white solid
Purity ≥97.0% (HPLC)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is believed to act as an inhibitor of specific enzymes or receptors involved in disease pathways.

Antiparasitic Activity

Recent studies have highlighted the compound's antiparasitic properties. For instance, a derivative with a similar structure demonstrated significant activity against parasites, with an effective concentration (EC₅₀) of 0.023 μM, indicating strong potency against certain parasitic infections .

Antibacterial Properties

The compound has also shown promise in antibacterial applications. In vitro evaluations indicated that derivatives of pyrrole compounds exhibit potent activity against Staphylococcus aureus and Mycobacterium tuberculosis. The minimal inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL against Staphylococcus aureus, which is comparable to established antibiotics .

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A series of pyrrole derivatives were synthesized and tested for their antimicrobial properties. The results showed that this compound exhibited a favorable MIC against Mycobacterium tuberculosis, with values around 5 µM .
  • Enzyme Inhibition Studies : Research indicated that the compound might inhibit certain enzymes critical for the survival of pathogenic bacteria. The incorporation of polar functional groups was found to enhance solubility while maintaining antimicrobial efficacy .

Toxicity and Safety Profile

The safety profile of this compound needs careful consideration. Preliminary toxicity assessments suggest that it may pose risks at higher concentrations, as indicated by hazard statements such as H302 (harmful if swallowed) and H319 (causes serious eye irritation) .

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, and how is its purity validated?

Answer:
The synthesis typically involves functionalization of the pyrrolopyridine core. For example, alkylation or cross-coupling reactions are used to introduce substituents. In one protocol, NaH in DMF facilitates alkylation of the pyrrolopyridine nitrogen with halogenated alkanes (e.g., 1-bromo-5-fluoropentane) . Post-synthesis, purity is confirmed via:

  • ¹H NMR (e.g., δ 12.40 ppm for NH protons in DMSO-d6) .
  • LC-MS to verify molecular weight (C₉H₇ClN₂O₂; theoretical MW: 210.62).
  • HPLC (>95% purity, as per analogs like Pexidartinib) .

Basic: What structural features make this compound a critical intermediate in kinase inhibitor development?

Answer:
The compound’s pyrrolopyridine scaffold is a pharmacophore in kinase inhibitors (e.g., Pexidartinib targets CSF1R/KIT/FLT3 with IC₅₀ ≤ 160 nM) . Key features include:

  • Chloro substituent at position 5 : Enhances binding affinity to kinase ATP pockets .
  • Methyl ester at position 3 : Facilitates derivatization into amides or carboxylic acids for SAR optimization .

Advanced: How does the position of chloro substitution (e.g., 4-Cl vs. 5-Cl) on the pyrrolopyridine ring affect biological activity?

Answer:
Regioselectivity significantly impacts target engagement:

  • 5-Chloro derivatives (e.g., Pexidartinib) show higher potency against CSF1R (IC₅₀ = 20 nM) due to optimal hydrophobic interactions in the kinase pocket .
  • 4-Chloro analogs (e.g., Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate) exhibit reduced activity, likely due to steric clashes .
    Methodological Insight : Computational docking (e.g., Glide or AutoDock) can predict binding modes for substituent optimization .

Advanced: What strategies improve solubility and bioavailability of pyrrolopyridine derivatives like this compound?

Answer:

  • Prodrug approaches : Hydrolysis of the methyl ester to a carboxylic acid enhances aqueous solubility (e.g., analogs achieve ≥20.9 mg/mL in DMSO) .
  • Co-solvent systems : Use DMSO/PEG-400 for in vivo formulations .
  • Structural modifications : Introduce polar groups (e.g., pyridylmethylamine in Pexidartinib) without compromising kinase affinity .

Methodological: How are cross-coupling reactions applied to functionalize the pyrrolopyridine core, and what challenges arise?

Answer:

  • Sonogashira coupling : Attaches alkynes to halogenated pyrrolopyridines (e.g., 5-bromo-3-iodo derivatives react with phenylacetylene at 51% yield) .
  • Buchwald-Hartwig amination : Introduces amine groups for kinase binding (e.g., N-alkylation with trifluoromethylpyridines) .
    Challenges :
  • Regioselectivity in polyhalogenated systems.
  • Sensitivity of the pyrrolopyridine NH proton to harsh conditions (use mild bases like K₂CO₃) .

Advanced: What in vitro/in vivo models are suitable for evaluating derivatives of this compound?

Answer:

  • In vitro :
    • Kinase inhibition assays (e.g., TR-FRET for CSF1R IC₅₀ determination) .
    • Cell viability assays in glioblastoma (U87MG) or leukemia (MV4-11) lines .
  • In vivo :
    • Xenograft models (e.g., subcutaneous tumor growth inhibition in mice) .
    • Pharmacokinetic studies to assess oral bioavailability (Cmax, T½) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

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